molecular formula C9H9FN2O3 B1396824 2-fluoro-N,N-dimethyl-4-nitrobenzamide CAS No. 1187368-66-6

2-fluoro-N,N-dimethyl-4-nitrobenzamide

Cat. No.: B1396824
CAS No.: 1187368-66-6
M. Wt: 212.18 g/mol
InChI Key: WEVFQXSTVYAREH-UHFFFAOYSA-N
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Description

“2-fluoro-N,N-dimethyl-4-nitrobenzamide” is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 . This compound is used in the preparation of androgen receptor antagonists MDV3100 . MDV3100 is a clinical candidate for the treatment of hormone refractory prostate cancer .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) . This code provides a specific representation of its molecular structure.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 337.1±32.0 °C . Its density is predicted to be 1.358 g/cm3 . The pKa is predicted to be 12.77±0.46 .

Scientific Research Applications

Synthesis and Chemical Characterization

One area of application involves the synthesis and chemical characterization of related compounds, where 2-fluoro-N,N-dimethyl-4-nitrobenzamide could serve as a precursor or a comparative compound. For example, a study by Sweeney, McArdle, and Aldabbagh (2018) focused on synthesizing 1-fluoro-2,5-dimethoxy-4-nitrobenzene, highlighting the methodological approaches and structural analysis techniques applicable to similar fluoro-nitrobenzamide compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Drug Development and Medical Imaging

In the realm of drug development and medical imaging, compounds structurally related to this compound are used as precursors or analogs for the synthesis of imaging agents. For instance, Shiue et al. (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, indicating the potential of fluoro-nitrobenzamide derivatives in developing PET imaging agents (Shiue, Fang, & Shiue, 2003).

Material Science and Crystal Engineering

In material science and crystal engineering, the interactions and structural properties of fluoro-nitrobenzamide derivatives are studied to understand molecular assembly and design. For example, Saha, Nangia, and Jaskólski (2005) explored molecular tapes mediated via hydrogen and halogen bonds in complexes, which could be relevant for designing materials with specific properties (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H228, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210, P261, P305+P351+P338 , which advise to keep away from heat/sparks/open flames/hot surfaces, avoid breathing dust/fume/gas/mist/vapors/spray, and IF IN EYES: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

2-fluoro-N,N-dimethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVFQXSTVYAREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 2-fluoro-4-nitrobenzoic acid (3.0 g, 0.0162 mol) and DMF (10 mL) was added. To the same flask, TEA (4.6 mL, 0.0324 mol), dimethylamine hydrochloride (2.65 g, 0.0324 mol), HOBt (3.28 g, 0.0243 mol) and EDCI.HCl (4.62 g, 0.0243 mol) was added. The reaction mixture was stirred at room temperature for 12 h. The reaction mass was quenched with water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure to get the title compound [2.8 g, 81%]. 1H NMR (300 MHz, CDCl3): δ 8.12 (d, J=8.4 Hz, 1H), 8.02 (d, J=8.7 Hz, 1H), 7.62 (dd, J′=8.1 Hz, J″=6.6 Hz, 1H), 3.16 (s, 3H), 2.93 (s, 3H); LC-MS (ESI): Calculated mass: 212.1; Observed mass: 213.1 (RT: 0.37 min).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
4.62 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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